Mycestericin D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

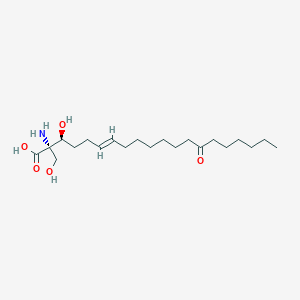

Mycestericin D, also known as this compound, is a useful research compound. Its molecular formula is C21H39NO5 and its molecular weight is 385.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Immunosuppressive Properties

Mycestericin D has been identified as a potent immunosuppressant. It was first isolated from the culture broth of Mycelia sterilia, where it demonstrated significant inhibition of lymphocyte proliferation in vitro. This property positions this compound as a candidate for use in organ transplantation and autoimmune diseases, similar to other immunosuppressive agents like cyclosporine A.

- Mechanism of Action : The immunosuppressive effects are attributed to its ability to disrupt sphingolipid metabolism, which is crucial for lymphocyte activation and proliferation .

- Comparative Potency : Studies indicate that this compound may be 10-100 times more potent than cyclosporine A in certain assays, making it a powerful alternative for managing immune responses .

Anticancer Applications

Recent research has highlighted the potential of this compound in cancer therapy. Its structural similarity to other sphingolipid analogs suggests it may influence cancer cell signaling pathways.

- Cell Proliferation Inhibition : this compound has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7) and other malignancies. This effect is thought to be mediated through apoptosis induction and modulation of ceramide signaling pathways .

- Research Findings : In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Neurological Implications

Emerging studies suggest that this compound may have applications in neurodegenerative diseases such as Alzheimer's disease.

- Sphingolipid Metabolism : Given the role of sphingolipids in neuronal function and survival, this compound's modulation of these pathways could provide neuroprotective benefits .

- Potential Therapeutic Role : Research indicates that compounds affecting sphingolipid metabolism can influence neuroinflammation and neurodegeneration, making this compound a candidate for further exploration in treating Alzheimer's disease .

Synthesis and Structural Insights

The synthesis of this compound has been accomplished through various chemical methods, underscoring its importance and utility in research.

- Synthetic Routes : The total synthesis typically involves multiple steps, including aldol reactions and stereoselective processes to achieve the desired compound with high purity .

- Chemical Structure : Understanding the structure-activity relationship (SAR) is crucial for developing derivatives with enhanced efficacy or reduced toxicity.

| Application Area | Description | Potential Benefits |

|---|---|---|

| Immunosuppressant | Inhibits lymphocyte proliferation | Organ transplantation, autoimmune diseases |

| Cancer Therapy | Induces apoptosis in cancer cell lines | Treatment for various malignancies |

| Neurological Health | Modulates sphingolipid metabolism | Potential treatment for Alzheimer's |

| Synthetic Chemistry | Multiple synthetic routes established | Enables further research and development |

Eigenschaften

CAS-Nummer |

157183-67-0 |

|---|---|

Molekularformel |

C21H39NO5 |

Molekulargewicht |

385.5 g/mol |

IUPAC-Name |

(E,2S,3S)-2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid |

InChI |

InChI=1S/C21H39NO5/c1-2-3-4-11-14-18(24)15-12-9-7-5-6-8-10-13-16-19(25)21(22,17-23)20(26)27/h8,10,19,23,25H,2-7,9,11-17,22H2,1H3,(H,26,27)/b10-8+/t19-,21-/m0/s1 |

InChI-Schlüssel |

CYGFHEVFZXDUGH-OQOWPKNGSA-N |

SMILES |

CCCCCCC(=O)CCCCCCC=CCCC(C(CO)(C(=O)O)N)O |

Isomerische SMILES |

CCCCCCC(=O)CCCCCC/C=C/CC[C@@H]([C@@](CO)(C(=O)O)N)O |

Kanonische SMILES |

CCCCCCC(=O)CCCCCCC=CCCC(C(CO)(C(=O)O)N)O |

Synonyme |

mycestericin D mycestericin E |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.